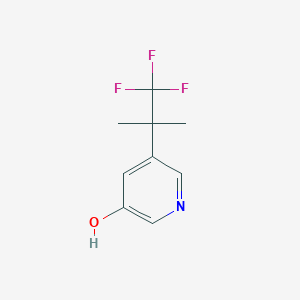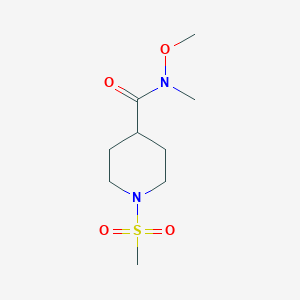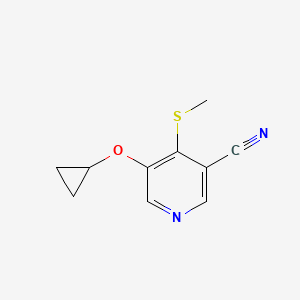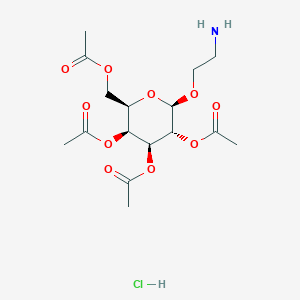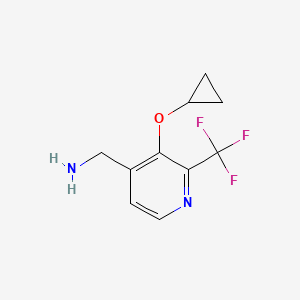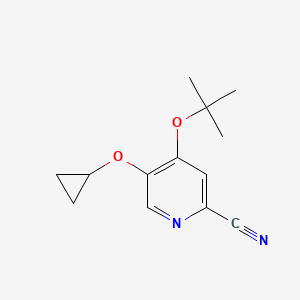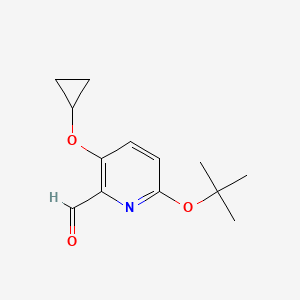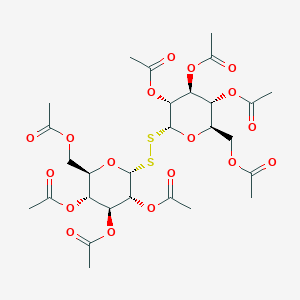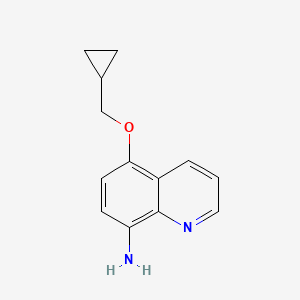
5-(Cyclopropylmethoxy)quinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclopropylmethoxy)quinolin-8-amine: is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with a cyclopropylmethoxy group at the 5-position and an amine group at the 8-position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethoxy)quinolin-8-amine typically involves the following steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of the quinoline core. This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
-
Introduction of Cyclopropylmethoxy Group: : The cyclopropylmethoxy group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable quinoline derivative with cyclopropylmethanol in the presence of a base, such as sodium hydride or potassium carbonate.
-
Amination: : The final step involves the introduction of the amine group at the 8-position. This can be achieved through a variety of methods, including the reduction of a nitro group or the direct amination of a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethoxy)quinolin-8-amine undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding nitroso or nitro derivatives.
-
Reduction: : Reduction reactions can be used to modify the quinoline core or the amine group, leading to the formation of different derivatives.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Bases like sodium hydride or potassium carbonate and nucleophiles like alkoxides or amines are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at different positions on the quinoline core.
Scientific Research Applications
5-(Cyclopropylmethoxy)quinolin-8-amine has several scientific research applications, including:
-
Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of drugs for various diseases, including cancer, infectious diseases, and neurological disorders.
-
Biological Research: : The compound is used as a tool in biological research to study the mechanisms of action of quinoline derivatives and their interactions with biological targets.
-
Industrial Chemistry: : The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethoxy)quinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-amine: A closely related compound with similar biological activity but lacking the cyclopropylmethoxy group.
5-Methoxyquinolin-8-amine: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness
The presence of the cyclopropylmethoxy group at the 5-position imparts unique chemical and biological properties to 5-(Cyclopropylmethoxy)quinolin-8-amine. This group can enhance the compound’s stability, bioavailability, and interaction with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
5-(cyclopropylmethoxy)quinolin-8-amine |
InChI |
InChI=1S/C13H14N2O/c14-11-5-6-12(16-8-9-3-4-9)10-2-1-7-15-13(10)11/h1-2,5-7,9H,3-4,8,14H2 |
InChI Key |
SCYPXRDRVZCGPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C3C=CC=NC3=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


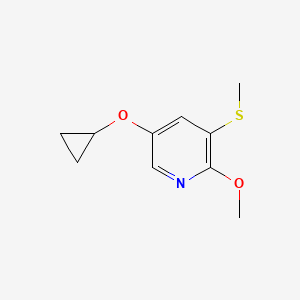


![3-iodo-4-methyl-N-({2-[4-oxo-4-(phenylamino)butanoyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B14810849.png)
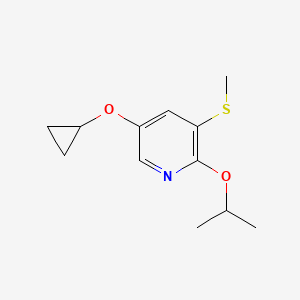
![N'~1~,N'~6~-bis[(2-iodophenyl)carbonyl]hexanedihydrazide](/img/structure/B14810863.png)
